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Introduction: Gastric cancer (GC) is a heterogeneous disease with limited therapeutic options
for advanced stages. A subset of gastric cancers is driven by aberrations in the Fibroblast
Growth Factor Receptor (FGFR) signaling pathway, most commonly FGFR2 gene
amplification.[1][2][3][4] Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro
culture systems that recapitulate the genetic and phenotypic characteristics of the original
tumor, making them a powerful platform for preclinical drug screening and personalized
medicine.[5][6][7][8] Resigratinib (also known as KIN-3248) is a potent, irreversible, orally
bioavailable pan-FGFR inhibitor that targets FGFR1, 2, 3, and 4.[9][10][11] It has demonstrated
significant anti-tumor activity in preclinical models of FGFR-driven cancers, including gastric
cancer xenografts.[10][11] These notes provide a detailed protocol for utilizing 3D gastric
cancer organoid (GCO) cultures to assess the efficacy of Resigratinib, offering a robust model
for predicting patient response.

Resigratinib Mechanism of Action

Resigratinib covalently binds to and irreversibly inhibits the kinase activity of all four FGFR
family members.[9][11] In FGFR-amplified gastric cancer, the constitutive activation of the
FGFR2 receptor tyrosine kinase drives downstream signaling cascades critical for cell survival
and proliferation, primarily the RAS-MAPK and PI3K-AKT pathways.[12][13][14] By blocking the
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autophosphorylation of FGFR, Resigratinib effectively shuts down these oncogenic signals,
leading to cell cycle arrest and apoptosis in sensitive tumor cells.[1][11]

Cell Membrane

FGF Ligand

inding & Dimerization

Ph sphoryliation Inhibition

Cy'(toplasm
]

I
| J—
Resigratinib

Y

Nucleys
\4

Gene Transcription
(Proliferation, Survival)

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b11935067?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23493349/
https://www.medchemexpress.com/resigratinib.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11935067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page
Caption: FGFR signaling pathway inhibited by Resigratinib.

Experimental Workflow

The overall workflow for testing Resigratinib involves establishing GCOs from patient tissue,
expanding the culture, performing drug sensitivity assays, and analyzing the results.
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Caption: Workflow for GCO culture and drug sensitivity testing.
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Experimental Protocols

Protocol 1: Establishment and Culture of Gastric Cancer
Organoids (GCOs)

This protocol is adapted from established methods for generating PDOs from tumor tissue.[5]
[6][15]

Materials:

Fresh gastric tumor tissue in sterile collection medium (e.g., Advanced DMEM/F12).

Digestion Buffer: Advanced DMEM/F12 with Collagenase Type Il (1 mg/mL), Dispase (1
mg/mL), and 10 uM Y-27632.

Washing Buffer: Advanced DMEM/F12 with 1% BSA and 1% Penicillin-Streptomycin.
Basement Membrane Matrix (BME), such as Matrigel® or Cultrex®.
GCO Culture Medium (see Table 1).

6-well culture plates.

Procedure:

Tissue Processing: On ice, wash the fresh tumor tissue 2-3 times with cold PBS. Mince the
tissue into ~1-2 mm pieces using sterile scalpels.

Enzymatic Digestion: Transfer minced tissue to a 15 mL conical tube with 5 mL of Digestion
Buffer. Incubate at 37°C for 30-60 minutes with gentle agitation.

Cell Isolation: Quench the digestion by adding 10 mL of cold Washing Buffer. Filter the
suspension through a 100 um cell strainer to remove large debris.

Pelleting: Centrifuge the filtrate at 300 x g for 5 minutes at 4°C. Discard the supernatant and
wash the pellet twice with 10 mL of cold Washing Buffer.
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o Seeding: Resuspend the final cell pellet in BME on ice at a density of ~1000-5000 cells per
50 pL.

» Plating: Dispense 50 pL droplets of the cell/lBME mixture into the center of pre-warmed 6-
well plate wells. Incubate at 37°C for 15-20 minutes to allow the BME to solidify.

e Culture: Gently add 2 mL of GCO Culture Medium to each well. Culture at 37°C, 5% COg,
replacing the medium every 2-3 days. Organoids should become visible within 7-14 days.

e Passaging: Once organoids are large and dense, passage them every 1-2 weeks by
mechanically disrupting them and re-plating in fresh BME.

Table 1: GCO Culture Medium Composition

Component Final Concentration
Advanced DMEM/F12 Base

1x B-27 Supplement 1x

1x N-2 Supplement 1x

10 mM HEPES 10 mM
1.25 mM N-Acetylcysteine 1.25 mM
10 mM Nicotinamide 10 mM

50 ng/mL Human EGF 50 ng/mL
100 ng/mL Human Noggin 100 ng/mL
500 ng/mL Human R-spondinl 500 ng/mL
100 ng/mL Human FGF10 100 ng/mL
10 nM Gastrin 10 nM

10 puM Y-27632 (ROCK inhibitor) 10 uM

500 nM A83-01 (TGF-B inhibitor) 500 nM

Protocol 2: Resigratinib Drug Sensitivity Assay
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Materials:

Established GCO cultures.

Resigratinib stock solution (e.g., 10 mM in DMSO).

GCO Culture Medium.

White, clear-bottom 96-well plates.

Cell recovery solution (e.g., Corning® Cell Recovery Solution).

Procedure:

Organoid Dissociation: Harvest mature organoids from a 6-well plate. Incubate with cell
recovery solution on ice to dissolve the BME.

Plating Preparation: Break organoids into smaller fragments by gentle pipetting. Count the
fragments and dilute them in fresh, cold BME to a concentration of ~50-100 fragments per 10

ML.

Seeding: Dispense 10 pL of the organoid/BME mixture into each well of a 96-well plate.
Solidify at 37°C for 15 minutes.

Initial Culture: Add 100 pL of GCO Culture Medium to each well and incubate for 48-72 hours
to allow organoids to recover and start growing.

Drug Preparation: Prepare a serial dilution of Resigratinib in GCO Culture Medium. A typical
concentration range would be 0.1 nM to 10 pM. Include a DMSO-only vehicle control.

Treatment: Carefully remove the old medium from the wells and replace it with 100 uL of the
medium containing the different Resigratinib concentrations.

Incubation: Incubate the plate for 96-144 hours at 37°C, 5% COa.

Protocol 3: Assessment of Organoid Viability

Materials:
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o Treated 96-well plate from Protocol 2.

» 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D).

e Luminometer.

Procedure:

Reagent Equilibration: Allow the 96-well plate and the viability reagent to equilibrate to room
temperature for 30 minutes.

e Assay: Add 100 pL of the viability reagent to each well (a 1:1 ratio with the culture medium).

e Lysis: Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell
lysis.

» Signal Stabilization: Incubate at room temperature for an additional 25 minutes, protected
from light, to stabilize the luminescent signal.

e Measurement: Read the luminescence on a plate-reading luminometer.

o Data Analysis: Normalize the data to the vehicle control (DMSO) wells, which represent
100% viability. Plot the dose-response curve and calculate the half-maximal inhibitory
concentration (IC50) using a suitable software (e.g., GraphPad Prism).

Representative Data

The following tables present illustrative data from a hypothetical drug sensitivity screen of
Resigratinib on GCOs with different FGFR2 statuses.
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Table 2: Characteristics of
Patient-Derived GCO Lines

GCO Line ID Histology FGFR2 Status

GCO-001 Diffuse Type Amplified (FISH Ratio > 5.0)
GCO0-002 Intestinal Type Wild-Type

GCO0-003 Diffuse Type Wild-Type

GCO-004 Intestinal Type Amplified (FISH Ratio > 8.0)

Table 3: Resigratinib Efficacy in GCO Lines
(96h Treatment)

GCO Line ID IC50 (nM)
GCO-001 (FGFR2-Amp) 2.1
GCO-002 (FGFR2-WT) > 5,000
GCO0-003 (FGFR2-WT) > 8,000
GCO0-004 (FGFR2-Amp) 1.5

Data Interpretation: The results demonstrate that GCO lines with FGFR2 gene amplification are
highly sensitive to Resigratinib, with IC50 values in the low nanomolar range.[1][11] In
contrast, GCOs with a wild-type FGFR2 status show minimal response, indicating that FGFR2
amplification is a key predictive biomarker for Resigratinib sensitivity in this model system.
This aligns with findings from studies on other FGFR inhibitors in gastric cancer.[1][16]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11935067?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11935067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

